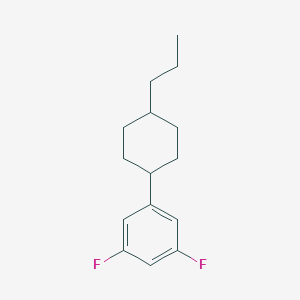

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-5-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOUEKQRKXYGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594151 | |

| Record name | 1,3-Difluoro-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144261-13-2 | |

| Record name | 1,3-Difluoro-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-difluoro-5-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of the liquid crystal intermediate, 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene. Due to the limited availability of specific experimental data in public literature, this document outlines the fundamental molecular characteristics and presents detailed, generalized experimental protocols for the determination of key physicochemical parameters. These methodologies are based on established practices for the characterization of liquid crystals and related organic compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar fluorinated cyclohexane derivatives.

Introduction

This compound is a fluorinated organic compound featuring a difluorobenzene ring linked to a trans-substituted propylcyclohexyl group. Such structures are common cores for liquid crystal materials, where the rigid phenyl ring and the aliphatic cyclohexane moiety contribute to the formation of mesophases. The fluorine substituents are strategically placed to modify the electronic properties, dipole moment, and intermolecular interactions, which in turn influence the dielectric anisotropy, clearing point, and other critical performance characteristics of liquid crystal mixtures. A thorough understanding of its physicochemical properties is paramount for its application in advanced materials and as an intermediate in the synthesis of more complex molecules.

Core Physicochemical Data

While specific experimental data for this compound is not widely published, its fundamental molecular properties can be calculated. The key quantitative physicochemical parameters that require experimental determination are outlined below.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀F₂ | Calculated |

| Molar Mass | 238.32 g/mol | Calculated[1] |

| CAS Number | 144261-13-2 |

Table 2: Experimentally Determined Physicochemical Properties (To Be Determined)

| Property | Value | Unit |

| Boiling Point | TBD | °C at a specified pressure |

| Melting Point / Clearing Point | TBD | °C |

| Density | TBD | g/cm³ at a specified temperature |

| Refractive Index (n_D) | TBD | at a specified temperature |

| Solubility | TBD | e.g., in common organic solvents |

| Vapor Pressure | TBD | e.g., Pa at a specified temperature |

| Log P (Octanol-Water Partition Coefficient) | TBD |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a novel compound like this compound, a micro-distillation or a technique suitable for small sample volumes would be appropriate.

Methodology: Thiele Tube Method [2][3]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the tube ensures uniform heating of the oil bath through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the standard pressure (1 atm) if necessary.

Determination of Melting Point / Clearing Point

For a liquid crystalline material, the transition from the solid to the liquid crystal phase is the melting point, and the transition from the liquid crystal phase to the isotropic liquid phase is the clearing point. These transitions are typically determined using a melting point apparatus with a polarizing filter or by differential scanning calorimetry (DSC).

Methodology: Capillary Melting Point Method [4][5][6]

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a more accurate measurement.

-

Observation: The temperature at which the solid first begins to melt is recorded as the onset of the melting range. The temperature at which the last of the solid melts is the completion of the melting range. If the substance exhibits liquid crystalline properties, the temperature at which the turbid liquid crystalline phase becomes a clear, isotropic liquid is the clearing point. This is often best observed with cross-polarizers.

-

Reporting: The melting point is reported as a range of temperatures.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Calibration: The pycnometer, a glass flask with a precise volume, is cleaned, dried, and its empty weight is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is measured. The exact volume of the pycnometer is then calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature. The weight of the filled pycnometer is measured.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. For liquid crystals, this property is anisotropic, meaning it has different values depending on the polarization and propagation direction of light relative to the molecular orientation. The ordinary refractive index (n_o) and the extraordinary refractive index (n_e) are typically measured.

Methodology: Abbé Refractometer

-

Apparatus Setup: An Abbé refractometer is calibrated using a standard liquid with a known refractive index. The temperature of the prisms is controlled using a circulating water bath.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism.

-

Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

-

Anisotropic Measurement: To measure n_o and n_e for a liquid crystal, the sample is placed between the prisms of the refractometer, and a polarizing filter is used. The sample is oriented (e.g., by a treated surface on the prisms or an electric field) to align the liquid crystal director. By rotating the polarizer, the two different refractive indices can be measured.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for the synthesis and physicochemical characterization of the target compound.

Conclusion

This technical guide has summarized the core molecular information for this compound and provided detailed experimental protocols for the determination of its essential physicochemical properties. While specific experimental values are currently lacking in the literature, the methodologies described herein provide a clear path for researchers to obtain this critical data. The systematic characterization of this and similar fluorinated liquid crystal intermediates is crucial for the advancement of materials science and the development of new technologies.

References

In-Depth Technical Guide: Characterization of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS Number: 144261-13-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the chemical compound 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, identified by the CAS number 144261-13-2. This document is intended to be a core resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its synthesis, physical and chemical properties, and toxicological profile.

Chemical Identity and Physical Properties

This compound is a fluorinated organic compound featuring a difluorobenzene ring attached to a propylcyclohexyl group. It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly within the field of liquid crystals.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 144261-13-2 |

| Molecular Formula | C₁₅H₂₀F₂ |

| Molecular Weight | 238.32 g/mol |

| Appearance | Not explicitly stated in available literature; likely a liquid or low-melting solid. |

| Boiling Point | Not explicitly stated in available literature. |

| Melting Point | Not explicitly stated in available literature. |

| Density | Not explicitly stated in available literature. |

Synthesis and Experimental Protocols

The synthesis of related cyclohexylbenzene derivatives often involves the Friedel-Crafts alkylation of a benzene ring with a cyclohexyl-containing electrophile in the presence of an acid catalyst.[1]

The logical workflow for the synthesis, based on its role as an intermediate, is depicted in the following diagram:

Spectroscopic Characterization Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on the known structure, expected spectral characteristics can be predicted. Researchers working with this compound would need to perform these analyses for verification.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Signals would be expected in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the difluorobenzene ring, with splitting patterns influenced by fluorine coupling. Aliphatic protons of the cyclohexyl and propyl groups would appear in the upfield region (approximately 0.8-2.5 ppm).

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns being significantly affected by the attached fluorine atoms. The aliphatic carbons of the cyclohexyl and propyl groups would resonate at higher field strengths.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. Aliphatic C-H stretching from the cyclohexyl and propyl groups would be prominent in the 2850-2960 cm⁻¹ region.

3.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 238.32. Fragmentation patterns would likely involve the loss of the propyl group, cleavage of the cyclohexyl ring, and fragmentation of the difluorobenzene moiety.

Biological Activity and Toxicological Information

There is no direct research available on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Its primary role as a synthetic intermediate suggests that it has not been a focus of extensive biological investigation.

However, studies on structurally related fluorinated liquid crystal monomers provide some insight into the potential toxicological profile of this class of compounds. For instance, research on 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) has demonstrated potential hepatotoxicity in zebrafish, leading to metabolic disorders and stress responses.[2] The metabolic pathways of EDPrB involve dealkylation, H-abstraction, and hydroxylation, and some of its metabolites are predicted to have developmental toxicity and mutagenicity in rats.[3]

Fluorinated liquid crystal monomers are considered emerging environmental contaminants due to their persistence and bioaccumulative properties.[4][5] Their presence has been detected in various environmental and biological samples.[4] The general mechanism of toxicity for some cyclohexylbenzene derivatives involves metabolic activation, which can lead to cellular damage.[6]

The potential for these compounds to induce cellular stress and apoptosis has been linked to pathways such as the PERK-eIF2α and p53-Bax/Bcl2 signaling pathways in studies of related molecules.[2]

The following diagram illustrates a generalized potential mechanism of toxicity for fluorinated liquid crystal monomers, based on findings for related compounds.

References

- 1. quora.com [quora.com]

- 2. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dietary Exposure and Health Risk of the Emerging Contaminant Fluorinated Liquid-Crystal Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Unveiling the Mesophase Behavior of Difluorinated Propylcyclohexylbenzene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mesophase behavior of difluorinated propylcyclohexylbenzene compounds, a class of liquid crystals with significant potential in various applications, including advanced display technologies and as components in drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their characterization, and provides a visual representation of the structure-property relationships that govern their liquid crystalline phases.

Core Concepts in Mesophase Behavior

Difluorinated propylcyclohexylbenzene compounds are thermotropic liquid crystals, meaning they exhibit liquid crystalline phases (mesophases) over a specific temperature range. The introduction of fluorine atoms into the molecular structure significantly influences the intermolecular forces, leading to unique and often desirable mesomorphic properties. These properties, including the type of mesophase (e.g., nematic, smectic) and the transition temperatures between them, are critical for their application. The propylcyclohexylbenzene core provides a rigid molecular framework, while the difluoro-substitution pattern modulates the dipole moment and polarizability, thereby fine-tuning the liquid crystalline behavior.

Quantitative Analysis of Mesophase Transitions

The mesophase behavior of liquid crystals is characterized by specific transition temperatures and their associated enthalpy changes. These parameters are crucial for understanding the thermodynamic stability and operational range of these materials. The following table summarizes representative quantitative data for a difluorinated terphenyl liquid crystal, which serves as a model system to understand the influence of fluorination.

| Compound Family | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) |

| 3F5T3 | Iso → N | 83 | 0.8 | 2.2 |

| N → Cr4 | -41 | 2.4 | 10.5 | |

| Cr4 → Cr3 (heating) | -51 | 2.0 | 8.8 | |

| Cr3 → Cr2 (heating) | -33 | 0.6 | 2.4 | |

| Cr2 → Cr1 (heating) | -10 | 3.4 | 12.9 | |

| 4F5T3 | Iso → N | 69 | 0.8 | 2.2 |

| N → Cr | 33 | 19.9 | 65.1 |

Note: Data is for fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, as specific data for difluorinated propylcyclohexylbenzene compounds was not available in the public domain. This data is presented to illustrate the types of measurements and their values. The phase transitions are denoted as follows: Iso (Isotropic), N (Nematic), Cr (Crystal). Multiple crystalline phases (Cr1, Cr2, etc.) can exist.[1]

Experimental Protocols for Mesophase Characterization

The characterization of the mesophase behavior of difluorinated propylcyclohexylbenzene compounds relies on a combination of thermo-optical and calorimetric techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the transition temperatures and measure the enthalpy changes associated with phase transitions.[2]

Methodology:

-

Sample Preparation: A small amount of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).[1]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

-

Data Analysis: The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.[2]

Methodology:

-

Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip to form a thin film.[2] The sample is then placed in a temperature-controlled stage (hot stage) on the microscope.

-

Observation: The sample is observed between crossed polarizers while being heated and cooled at a controlled rate.

-

Texture Identification: Different liquid crystal phases exhibit characteristic birefringent textures. For example, the nematic phase often shows a threaded or schlieren texture, while smectic phases display focal-conic or fan-shaped textures. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a completely dark field of view.[2]

Structure-Property Relationships

The mesophase behavior of difluorinated propylcyclohexylbenzene compounds is intrinsically linked to their molecular structure. The number and position of the fluorine atoms, the length of the propyl chain, and the overall molecular geometry all play a critical role. The following diagram illustrates the logical relationship between molecular structure and the resulting mesomorphic properties.

This guide serves as a foundational resource for professionals working with or researching difluorinated propylcyclohexylbenzene compounds. The provided data and methodologies offer a starting point for the characterization and understanding of these advanced materials. Further research into specific derivatives will undoubtedly reveal more nuanced structure-property relationships and expand their application potential.

References

Spectroscopic Data of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound with potential applications in materials science and medicinal chemistry. Its structural features, including a difluorinated benzene ring and a trans-substituted propylcyclohexyl group, suggest unique physicochemical properties that are of interest for the development of novel liquid crystals and pharmacologically active agents. This technical guide aims to provide a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound. However, a thorough search of publicly available scientific databases and literature has revealed a significant lack of experimental spectroscopic data for this compound.

While the chemical structure and basic identifiers such as the CAS Registry Number (173306-02-0) are documented, detailed experimental spectra necessary for full characterization and quality control are not readily accessible in the public domain. This absence of data presents a challenge for researchers working with this specific molecule.

Spectroscopic Data Summary

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound yielded no specific experimental results. The following tables are therefore presented as a template for the type of data that would be expected for this compound, based on its chemical structure.

Table 1: Expected ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: Expected ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Expected ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 4: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 5: Expected Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are contingent on the actual synthesis and purification of this compound. As no published synthesis with accompanying characterization data was found, a generalized workflow for spectroscopic analysis is provided below.

Technical Guide to the Characterization of Phase Transitions in Fluorinated Phenylcyclohexyl Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the methodologies for characterizing the phase transitions of fluorinated phenylcyclohexyl liquid crystals. Despite a thorough search of publicly available scientific literature and chemical databases, specific quantitative data on the phase transition temperatures of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene could not be located. Therefore, this document focuses on the established experimental protocols and workflows used to determine such properties for this class of compounds.

Introduction to Fluorinated Liquid Crystals

Fluorinated liquid crystals, a class of materials that includes derivatives of this compound, are of significant interest in materials science and display technology. The inclusion of fluorine atoms in the molecular structure can profoundly influence the material's physical properties, including its dielectric anisotropy, viscosity, and, critically, its phase transition temperatures. These transitions, from a crystalline solid to various mesophases (e.g., nematic, smectic) and finally to an isotropic liquid, define the operational range and applicability of these materials. A precise understanding and characterization of these phase transitions are paramount for the design and synthesis of new liquid crystal materials with desired properties.

Phase Transitions in Thermotropic Liquid Crystals

Thermotropic liquid crystals exhibit phase transitions upon changes in temperature. The primary phases and the techniques used to identify their transitions are summarized below.

| Phase Transition | Description | Primary Characterization Techniques |

| Melting Point (Crystal to Mesophase/Isotropic Liquid) | The temperature at which the solid crystalline lattice breaks down into a more fluid state (either a liquid crystal phase or an isotropic liquid). | Differential Scanning Calorimetry (DSC), Polarizing Optical Microscopy (POM) |

| Clearing Point (Mesophase to Isotropic Liquid) | The temperature at which the liquid crystal phase loses its long-range orientational order and becomes a completely isotropic liquid. | Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC) |

| Mesophase to Mesophase Transitions | Transitions between different liquid crystalline phases (e.g., Nematic to Smectic A). These are often characterized by changes in the degree of molecular ordering. | Polarizing Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) |

Experimental Protocols for Phase Transition Characterization

The determination of phase transition temperatures in liquid crystals is primarily accomplished through a combination of thermal analysis and microscopy.

Polarizing Optical Microscopy (POM)

Principle: Polarizing Optical Microscopy is a fundamental technique for identifying liquid crystalline phases and their transition temperatures.[1] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When a liquid crystal sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures. The isotropic liquid phase, being optically isotropic, appears dark under the same conditions. Phase transitions are observed as distinct changes in these optical textures as the sample is heated or cooled.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal sample is placed on a clean glass microscope slide. A coverslip is placed over the sample to create a thin film.

-

Instrumentation: The slide is placed on a hot stage, which allows for precise temperature control, mounted on a polarizing microscope. The microscope is equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented at 90° to each other.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-10 °C/min). The temperature and the corresponding optical texture of the sample are continuously monitored and recorded.

-

Data Analysis: The temperatures at which abrupt changes in the texture occur are recorded as the phase transition temperatures. For example, the appearance of a birefringent texture from a dark field on cooling from the isotropic liquid indicates the clearing point (isotropic to nematic transition). The complete loss of birefringence on heating indicates the transition to the isotropic liquid.

Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy (latent heat), which is detected by the DSC instrument as a peak or a shift in the baseline of the heat flow signal. This allows for the precise determination of transition temperatures and the quantification of the associated enthalpy changes.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Measurement: The temperature of the cell is ramped up and down at a constant rate (e.g., 5-10 °C/min) over the temperature range of interest. The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) shows endothermic or exothermic peaks at the temperatures where phase transitions occur. The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

X-ray Diffraction (XRD)

Principle: X-ray Diffraction is a powerful technique for determining the molecular arrangement and identifying the type of liquid crystalline phase. Different mesophases exhibit characteristic diffraction patterns. For instance, a nematic phase shows a diffuse outer ring corresponding to the average intermolecular distance, while smectic phases show one or more sharp inner rings corresponding to the layer spacing.

Methodology:

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. The sample can be aligned, if necessary, using a magnetic field.

-

Instrumentation: The capillary is mounted in a temperature-controlled holder within an X-ray diffractometer.

-

Measurement: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles. Diffraction patterns are recorded at different temperatures as the sample is heated and cooled through its phase transitions.

-

Data Analysis: The positions and shapes of the diffraction peaks are analyzed to determine the structure of the phase. For example, the appearance of a sharp, low-angle diffraction peak upon cooling from the nematic phase would indicate a transition to a smectic phase.

Experimental and Analytical Workflow

A generalized workflow for the characterization of a novel liquid crystal compound is presented below. This workflow illustrates the logical progression from initial synthesis to comprehensive phase characterization.

Caption: Experimental workflow for the characterization of liquid crystal phase transitions.

Conclusion

While specific phase transition data for this compound remains elusive in the public domain, the methodologies for its determination are well-established. A multi-faceted approach utilizing Polarizing Optical Microscopy, Differential Scanning Calorimetry, and X-ray Diffraction provides a comprehensive understanding of the thermal behavior of this and related fluorinated liquid crystal compounds. This technical guide outlines the principles and protocols necessary for researchers to conduct such characterizations, enabling the advancement of liquid crystal science and technology.

References

Technical Guide: Characterization of Dielectric Anisotropy in Nematic Liquid Crystals with a Focus on Phenylcyclohexane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

Introduction to Dielectric Anisotropy in Liquid Crystals

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. The constituent molecules, often anisotropic (rod-like or disc-like) in shape, possess long-range orientational order but lack long-range positional order. This molecular anisotropy gives rise to anisotropy in the material's bulk physical properties, including its dielectric permittivity and refractive index.

The compound this compound belongs to a class of calamitic (rod-like) liquid crystals. Its structure, featuring a rigid core (difluorobenzene and cyclohexane rings) and a flexible alkyl chain (propyl group), is designed to promote the formation of a nematic liquid crystal phase. The fluorine atoms are critical, as their high electronegativity introduces strong dipole moments that significantly influence the dielectric properties of the molecule.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of molecular orientation, known as the director.

Δε = ε∥ - ε⊥

A positive Δε is crucial for many electro-optical applications, such as twisted nematic (TN) displays, where an external electric field is used to reorient the LC molecules and modulate light. The sign and magnitude of Δε are determined by the molecular dipole moment's orientation relative to the long molecular axis. In this specific molecule, the two C-F dipoles on the benzene ring create a strong net dipole moment that is roughly parallel to the long axis, suggesting a positive dielectric anisotropy.

Physical Properties Data

While specific data for this compound is unavailable, the following table presents a typical set of physical properties that would be determined during its characterization. The values are representative of similar phenylcyclohexane-based liquid crystals.

| Property | Symbol | Typical Value | Unit | Significance |

| Dielectric Permittivity (parallel) | ε∥ | 6.0 - 12.0 | - | Response to an electric field parallel to the director. |

| Dielectric Permittivity (perpendicular) | ε⊥ | 3.0 - 5.0 | - | Response to an electric field perpendicular to the director. |

| Dielectric Anisotropy | Δε | +3.0 to +8.0 | - | Key parameter for electro-optical switching behavior. |

| Refractive Index (extraordinary) | nₑ | 1.55 - 1.65 | - | Refractive index for light polarized parallel to the director. |

| Refractive Index (ordinary) | nₒ | 1.45 - 1.50 | - | Refractive index for light polarized perpendicular to the director. |

| Optical Birefringence | Δn | +0.10 to +0.15 | - | Determines the phase retardation of light passing through the LC. |

| Nematic-Isotropic Transition Temp. | Tₙᵢ (Clearing Point) | 70 - 120 | °C | Upper temperature limit of the nematic phase. |

| Rotational Viscosity | γ₁ | 80 - 200 | mPa·s | Influences the switching speed of the LC device. |

| Elastic Constant (Splay) | K₁₁ | 10 - 15 | pN | Describes the energy cost of splay deformation. |

| Elastic Constant (Bend) | K₃₃ | 12 - 20 | pN | Describes the energy cost of bend deformation. |

Experimental Protocols

The characterization of a novel liquid crystal involves a suite of experiments to determine its thermal, optical, and dielectric properties.

-

Methodology: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques.[1][2]

-

DSC: A small, weighed sample of the LC is placed in an aluminum pan and subjected to a controlled temperature ramp (e.g., 10°C/min).[2] Phase transitions (crystal-to-nematic, nematic-to-isotropic) are detected as endothermic peaks on the heating cycle and exothermic peaks on the cooling cycle.[2] The peak maximum provides the transition temperature (Tₘ and Tₙᵢ).

-

POM: A thin film of the sample is placed between two crossed polarizers on a hot stage. As the temperature is changed, the distinct textures of the liquid crystal phases are observed. The nematic phase typically exhibits a threaded or schlieren texture.[2] The clearing point (Tₙᵢ) is the temperature at which the texture vanishes, and the field of view becomes dark (isotropic).[2]

-

-

Methodology: An Abbe refractometer equipped with a polarizer and a temperature-controlled sample holder is commonly used.

-

A thin layer of the liquid crystal is applied to the prism of the refractometer.

-

The LC molecules must be aligned homogeneously on the prism surface. This is achieved by coating the prism with a rubbed polyimide alignment layer.

-

The refractometer is heated to a temperature within the nematic range of the sample.

-

By rotating the polarizer, the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the LC director can be measured.

-

The birefringence is calculated as Δn = nₑ - nₒ.

-

-

Methodology: Dielectric spectroscopy is used to measure the complex permittivity of the material across a range of frequencies.[3][4]

-

Cell Preparation: A test cell is constructed from two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are coated with an alignment layer (e.g., rubbed polyimide) to induce a specific, uniform molecular orientation (planar or homeotropic). The cell gap d is precisely controlled using spacers (e.g., 20-30 µm).

-

Planar Alignment (for ε⊥): For a planar-aligned cell, the LC director is parallel to the glass plates. When a low-frequency AC measuring voltage (typically 1 kHz) is applied, the electric field is perpendicular to the director. The capacitance of the filled cell (C⊥) is measured using an LCR meter.

-

Homeotropic Alignment (for ε∥): To measure ε∥, a strong AC electric field (a "biasing" field) is applied across the cell, sufficient to reorient the molecules perpendicular to the glass plates (homeotropic alignment). The capacitance in this state (C∥) is measured. Alternatively, a homeotropic alignment layer can be used.

-

Calculation: The permittivities are calculated from the measured capacitance values, the vacuum permittivity (ε₀), the cell area (A), and the cell gap (d):

-

ε⊥ = (C⊥ * d) / (A * ε₀)

-

ε∥ = (C∥ * d) / (A * ε₀)

-

-

The dielectric anisotropy is then determined: Δε = ε∥ - ε⊥.

-

Visualized Workflows and Concepts

The following diagrams illustrate the conceptual basis and experimental workflow for dielectric anisotropy measurement.

Caption: Molecular alignment for measuring perpendicular (ε⊥) and parallel (ε∥) permittivity.

Caption: Workflow for the experimental determination of liquid crystal dielectric anisotropy.

Relevance to Drug Development Professionals

While liquid crystals like this compound are primarily developed for materials science applications (e.g., displays, sensors, optical components), the underlying chemistry and characterization are relevant to the pharmaceutical field.

-

Structure-Property Relationships: The methods used to correlate molecular structure (e.g., placement of fluorine atoms, length of alkyl chains) with bulk physical properties are analogous to the structure-activity relationship (SAR) studies central to drug discovery.

-

Fluorinated Intermediates: The synthesis of complex fluorinated benzene derivatives is a common requirement for creating active pharmaceutical ingredients (APIs), where fluorine is often used to modulate metabolic stability, binding affinity, and lipophilicity.

-

Toxicology and Metabolism: As liquid crystal monomers are now considered emerging contaminants, studies on their metabolic pathways, persistence, and toxicity are growing.[5] This toxicological data and the analytical methods used to obtain it can be of interest to environmental health and safety professionals within the pharmaceutical industry. For instance, a study on a structurally similar compound identified dealkylation and hydroxylation as primary metabolic pathways and noted that some metabolites could exhibit developmental toxicity or mutagenicity.[5]

References

- 1. ipme.ru [ipme.ru]

- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. lavrentovichgroup.com [lavrentovichgroup.com]

- 5. Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Birefringence of Fluorinated Cyclohexylbenzene Liquid Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the birefringence of fluorinated cyclohexylbenzene liquid crystals. It delves into the core principles governing this optical property, presents quantitative data for a range of compounds, details experimental protocols for its measurement, and illustrates key relationships through diagrams. This document is intended to be a valuable resource for researchers and professionals working with liquid crystal materials in various fields, including display technology and drug delivery systems.

Introduction to Birefringence in Liquid Crystals

Birefringence, or double refraction, is an optical property of a material where the refractive index depends on the polarization and propagation direction of light. In nematic liquid crystals, the rod-like molecules tend to align along a common axis, known as the director. This anisotropic arrangement leads to different refractive indices for light polarized parallel (extraordinary refractive index, ne) and perpendicular (ordinary refractive index, no) to the director. The birefringence (Δn) is the difference between these two indices:

Δn = ne - no

The magnitude of birefringence is a crucial parameter for many applications of liquid crystals, particularly in optical devices like displays, where it governs the phase shift of light passing through the material.

The Role of Fluorine Substitution

The introduction of fluorine atoms into the molecular structure of cyclohexylbenzene liquid crystals has a profound impact on their physical properties, including birefringence. Fluorine is the most electronegative element, and its substitution can significantly alter molecular polarizability, dipole moment, and intermolecular interactions.[1][2]

The position and number of fluorine substituents on both the cyclohexyl and benzene rings can be strategically used to tune the birefringence of the liquid crystal.[3][4] Generally, fluorine substitution can influence birefringence through several mechanisms:

-

Molecular Polarizability: The C-F bond has a lower polarizability than a C-H bond. This can lead to a decrease in the average refractive index. However, the high electronegativity of fluorine can also influence the electronic distribution within the entire molecule, affecting the anisotropy of the molecular polarizability.[5]

-

Molecular Packing and Order Parameter: The steric effects of fluorine atoms can influence how the liquid crystal molecules pack together, which in turn affects the orientational order parameter (S). A higher order parameter generally leads to a larger birefringence.[6]

-

Dipole Moment: The strong dipole moment of the C-F bond can alter the intermolecular forces, potentially affecting the stability and order of the liquid crystalline phase.[7]

Quantitative Birefringence Data

The following table summarizes the experimentally determined birefringence values for a selection of fluorinated cyclohexylbenzene and related liquid crystal compounds. It is important to note that birefringence is dependent on temperature and the wavelength of light used for measurement.

| Compound Name | Molecular Structure | Birefringence (Δn) | Temperature (°C) | Wavelength (nm) |

| 4′-butylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl | C₄H₉-(C₆H₁₀)-C₆H₄-C₆H₂(F)₂-NCS | > 0.2 | Not specified | Not specified |

| 4′-pentylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl | C₅H₁₁-(C₆H₁₀)-C₆H₄-C₆H₂(F)₂-NCS | > 0.2 | Not specified | Not specified |

| trans,trans-4'-propyl-bicyclohexyl-4-carbonitrile (CCH-3) | C₃H₇-(C₆H₁₀)-(C₆H₁₀)-CN | ~0.04 | 25 | 589 |

| trans-4-(trans-4-propylcyclohexyl)cyclohexylfluorobenzene | C₃H₇-(C₆H₁₀)-(C₆H₁₀)-C₆H₄-F | ~0.05 | 25 | 589 |

| 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5) | C₅H₁₁-(C₆H₁₀)-C₆H₄-CN | ~0.12 | 25 | 589 |

| 4-(trans-4-heptylcyclohexyl)fluorobenzene (PCH-7F) | C₇H₁₅-(C₆H₁₀)-C₆H₄-F | ~0.09 | 25 | 589 |

Note: The data presented here is compiled from various research articles. Direct comparison between all values may be limited due to variations in experimental conditions.

Experimental Protocol: Birefringence Measurement using an Abbe Refractometer

The Abbe refractometer is a common instrument used to measure the refractive indices of liquids, and with proper technique, it can be used to determine the birefringence of nematic liquid crystals.[8] The method relies on measuring the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index.

Materials and Equipment

-

Abbe Refractometer with a polarizing eyepiece and a temperature-controlled sample stage.

-

Monochromatic light source (e.g., sodium lamp, λ = 589 nm).

-

Liquid crystal sample.

-

Alignment layer material (e.g., rubbed polyimide or a surfactant solution like lecithin).

-

Solvent for cleaning (e.g., acetone, isopropanol).

-

Lens cleaning tissue.

Procedure

-

Instrument Calibration:

-

Prism Surface Preparation for Alignment:

-

To measure ne and no accurately, the liquid crystal molecules must be uniformly aligned on the prism surface.

-

Homogeneous Alignment (for ne and no): Apply a thin layer of an alignment agent (e.g., rubbed polyimide) to the surface of the measuring prism. Gently rub the surface in one direction with a soft cloth to create microgrooves that will align the liquid crystal director parallel to the rubbing direction.

-

Homeotropic Alignment (for no): Apply a thin layer of a homeotropic alignment agent (e.g., lecithin solution) to the prism surface. This will align the liquid crystal director perpendicular to the surface.

-

-

Sample Loading:

-

Measurement of Ordinary Refractive Index (no):

-

If using a homeotropically aligned sample, the director is perpendicular to the prism surface, and any light polarization will be perpendicular to the director. Therefore, the measured refractive index will be no.

-

If using a homogeneously aligned sample, rotate the polarizing eyepiece so that the polarization of the incident light is perpendicular to the rubbing direction (the director).

-

Adjust the refractometer controls to bring the shadowline into the field of view and make it sharp and achromatic.

-

Align the shadowline with the crosshairs and read the value of no from the scale.

-

-

Measurement of Extraordinary Refractive Index (ne):

-

Using the homogeneously aligned sample, rotate the polarizing eyepiece by 90 degrees so that the polarization of the incident light is parallel to the rubbing direction.

-

Re-adjust the refractometer to bring the new shadowline into focus.

-

Align the shadowline with the crosshairs and read the value of ne from the scale.

-

-

Calculation of Birefringence (Δn):

-

Calculate the birefringence using the measured values: Δn = ne - no.

-

-

Cleaning:

-

Thoroughly clean the prisms with a suitable solvent and lens tissue after the measurement is complete.[11]

-

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental relationships governing the birefringence of fluorinated cyclohexylbenzene liquid crystals and the experimental workflow for its measurement.

Conclusion

The birefringence of fluorinated cyclohexylbenzene liquid crystals is a complex property that is highly dependent on the specific molecular structure. Strategic fluorination provides a powerful tool for tuning the optical anisotropy of these materials, enabling their use in a wide range of advanced optical applications. A thorough understanding of the structure-property relationships and precise experimental characterization are essential for the rational design and development of novel liquid crystal materials with tailored birefringence. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. hinotek.com [hinotek.com]

- 10. carlroth.com [carlroth.com]

- 11. chem.ucla.edu [chem.ucla.edu]

Navigating the Solubility Landscape of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound featuring a difluorobenzene ring attached to a trans-4-propylcyclohexyl group. Such structures are common in the field of liquid crystal technology and are also of interest in medicinal chemistry due to the influence of fluorine on physicochemical properties like lipophilicity and metabolic stability. The solubility of this compound in organic solvents is a fundamental property that dictates its handling, reactivity in solution, purification via crystallization, and formulation into final products. This guide provides a framework for understanding and experimentally determining this crucial parameter.

Physicochemical Properties and Expected Solubility Profile

The molecular structure of this compound suggests a largely nonpolar character due to the presence of the benzene ring and the propylcyclohexyl moiety. The two fluorine atoms introduce some polarity, but their contribution is modest. Based on the principle of "like dissolves like," the compound is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.

Expected Solubility Trends:

-

High Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene, and in moderately polar solvents like diethyl ether and dichloromethane.

-

Moderate to Low Solubility: In more polar solvents like ethyl acetate and acetone.

-

Poor to Insoluble: In highly polar protic solvents such as ethanol, methanol, and water.

Experimental Determination of Solubility

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration determination (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

The general workflow for determining solubility involves preparing a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.

Figure 1: Experimental workflow for the determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the same solvent if the concentration is expected to be outside the linear range of the analytical method.

-

-

Quantification:

-

Analyze the prepared samples using a pre-calibrated analytical method (e.g., HPLC with a UV detector or GC with a FID).

-

Construct a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

Determine the concentration of the solute in the experimental samples by comparing their analytical response to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the results in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table to facilitate comparison.

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 0.1 | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | 25 | [Experimental Value] | [Calculated Value] |

| Diethyl Ether | 2.8 | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 5.1 | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 5.2 | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 6.6 | 25 | [Experimental Value] | [Calculated Value] |

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

Figure 2: Factors influencing the solubility of an organic compound.

For this compound, the key factors are:

-

Solute-Solvent Interactions: Favorable van der Waals interactions with nonpolar solvents will promote solubility. The difluoro groups may engage in weak dipole-dipole interactions with polar solvents, but these are unlikely to overcome the energy required to break the strong intermolecular forces in highly polar solvents like water or alcohols.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be compensated by the energy released upon solvation. A higher crystal lattice energy will generally lead to lower solubility.

Conclusion

While specific quantitative data on the solubility of this compound is not currently widespread, this guide provides a robust framework for its experimental determination and theoretical understanding. By following the outlined protocols and considering the principles of intermolecular forces, researchers can effectively characterize the solubility profile of this compound, enabling its successful application in their respective fields. The provided templates for data presentation and visualizations of workflows and influencing factors serve as practical tools for organizing and interpreting experimental findings.

Health and Safety Profile: 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available health and safety information for the compound 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene (CAS No. 173306-02-0). Due to the limited publicly available data for this specific chemical, this document outlines the known hazard classification and provides a framework of standard experimental protocols that would be utilized to generate a comprehensive safety profile.

GHS Hazard Classification

Based on available safety data sheets, this compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life |

Note: No pictograms or signal words have been associated with this classification in the available documentation.

Toxicological Data

Table 2: Summary of Key Toxicological Endpoints (Data Not Available)

| Toxicological Endpoint | Test Method | Result |

| Acute Toxicity | ||

| Oral (LD50) | OECD 420, 423, or 425 | Data Not Available |

| Dermal (LD50) | OECD 402 | Data Not Available |

| Inhalation (LC50) | OECD 403 | Data Not Available |

| Skin Corrosion/Irritation | OECD 404 | Data Not Available |

| Serious Eye Damage/Irritation | OECD 405 | Data Not Available |

| Respiratory or Skin Sensitization | OECD 406, 429 | Data Not Available |

| Germ Cell Mutagenicity | OECD 471 (Ames Test) | Data Not Available |

| Carcinogenicity | OECD 451 | Data Not Available |

| Reproductive Toxicity | OECD 414, 416 | Data Not Available |

| Specific Target Organ Toxicity (Single Exposure) | OECD 407 | Data Not Available |

| Specific Target Organ Toxicity (Repeated Exposure) | OECD 408 | Data Not Available |

| Aquatic Toxicity | ||

| Acute (LC50, Fish) | OECD 203 | Data Not Available |

| Acute (EC50, Daphnia) | OECD 202 | Data Not Available |

| Algae, Growth Inhibition (EC50) | OECD 201 | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not published. However, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be followed. Below are generalized methodologies for key toxicological assessments.

Aquatic Toxicity Testing

Given the GHS classification, aquatic toxicity is a key area of concern. A standard workflow for assessing the long-term effects on aquatic life is outlined below.

Caption: Workflow for Chronic Aquatic Toxicity Testing.

Methodology for Chronic Aquatic Toxicity (based on OECD Guidelines):

-

Test Substance Preparation: A stock solution of this compound would be prepared in a suitable solvent if necessary, due to its likely low water solubility.

-

Test Organisms: Standard test species such as Daphnia magna (water flea) or a relevant fish species (e.g., Zebrafish) would be used. Organisms are acclimated to the test conditions prior to exposure.

-

Exposure: A range of concentrations of the test substance, along with a control group, would be prepared in the test medium. The organisms would be exposed to these concentrations for a defined period (e.g., 21 days for Daphnia reproduction study).

-

Observation: Key endpoints such as survival, growth, and reproduction rates would be monitored and recorded throughout the study.

-

Data Analysis: The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) would be determined through statistical analysis of the collected data. This data would then be used to confirm the GHS classification.

In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

To assess the potential for germ cell mutagenicity, the Ames test is a standard initial screening assay.

Caption: Workflow for the Ames Mutagenicity Test.

Methodology for Ames Test (based on OECD 471):

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar medium.

-

Incubation: The plates are incubated for a specified period.

-

Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the control plates.

Concluding Remarks

The available data for this compound is limited, with a GHS classification indicating potential for long-term adverse effects on aquatic life. A comprehensive understanding of its health and safety profile requires further toxicological testing following standardized protocols as outlined in this guide. Researchers and professionals handling this compound should exercise caution, particularly concerning environmental release, and utilize appropriate personal protective equipment until more detailed safety data becomes available.

Methodological & Application

Application Notes and Protocols for 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application and characterization of 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene, a key component in modern liquid crystal display (LCD) technology. This document outlines its role in enhancing display performance and provides detailed protocols for its experimental evaluation.

Application Notes

This compound is a fluorinated liquid crystal compound widely utilized in the formulation of liquid crystal mixtures for active matrix liquid crystal displays (AMLCDs). Its molecular structure is specifically engineered to impart desirable physical properties to the final liquid crystal mixture, leading to displays with high performance characteristics.

The core structure consists of a phenyl ring linked to a propylcyclohexyl group. This combination provides a favorable nematic phase over a broad temperature range, chemical stability, and low viscosity, which is crucial for achieving fast switching times in displays.

The most significant feature of this molecule is the presence of two fluorine atoms at the 1 and 3 positions of the benzene ring. Due to the high electronegativity of fluorine, the C-F bonds possess strong dipole moments. In this specific meta-substitution pattern, the individual dipole moments add up to create a strong net dipole moment perpendicular to the long axis of the molecule. This structural feature is paramount for inducing a large, negative dielectric anisotropy (Δε < 0) in the liquid crystal mixture.

Liquid crystal mixtures with negative dielectric anisotropy are the primary materials for Vertically Aligned (VA) mode LCDs. In the absence of an electric field, these molecules align themselves perpendicularly to the substrate, resulting in an excellent dark state and consequently, a very high contrast ratio. When a voltage is applied, the molecules reorient themselves parallel to the substrate, allowing light to pass through. The use of compounds like this compound allows for precise control over the dielectric anisotropy of the mixture, which in turn helps to minimize the driving voltage (threshold voltage) required for switching.

Laterally fluorinated bi- and ter-phenyl compounds exhibiting negative dielectric anisotropy are widely used in multicomponent mixtures for application in vertically aligned (VA) mode liquid crystal displays (LCDs).[1] The position of the fluoro substituent in the rigid core has a pronounced effect on the physical properties of these compounds.[1]

Key Properties and Their Impact on Display Performance:

-

Negative Dielectric Anisotropy (Δε): Essential for VA-mode LCDs. A sufficiently negative Δε ensures a low threshold voltage, reducing power consumption.

-

Optical Anisotropy (Birefringence, Δn): The value of Δn, in conjunction with the cell gap (d), determines the optical path difference (d·Δn). This parameter must be optimized for the desired wavelength of light (typically for visible light) to maximize brightness and color performance.

-

Rotational Viscosity (γ₁): A low rotational viscosity is critical for achieving fast response times, which is necessary to reduce motion blur in video content.

-

Clearing Point (Tₙᵢ): This is the temperature at which the material transitions from the nematic liquid crystal phase to the isotropic liquid phase. A high clearing point is necessary to ensure the display can operate in a wide range of temperatures without losing its liquid crystalline properties.

Quantitative Data Presentation

The physical properties of a single liquid crystal compound are typically measured by mixing it in a standard host mixture and extrapolating the results. The following table presents representative data for a hypothetical liquid crystal mixture formulated for VA-LCD applications, containing this compound as a significant component.

| Property | Symbol | Value | Unit | Measurement Conditions |

| Clearing Point | Tₙᵢ | 85 | °C | 1 atm |

| Dielectric Anisotropy | Δε | -4.2 | - | 1 kHz, 20°C |

| Optical Anisotropy | Δn | 0.10 | - | 589 nm, 20°C |

| Rotational Viscosity | γ₁ | 120 | mPa·s | 20°C |

| Threshold Voltage | Vₜₕ | 1.8 | V | - |

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and the resulting macroscopic properties that are beneficial for Vertically Aligned (VA) mode LCDs.

Caption: Structure-Property-Application relationship for the target molecule.

Experimental Protocols

The following are standard protocols for the fabrication of liquid crystal test cells and the characterization of their fundamental electro-optical properties.

Protocol 1: Fabrication of a Planar Liquid Crystal Test Cell

Objective: To construct a sandwich-type cell for containing the liquid crystal mixture for electro-optical measurements.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Polyvinyl alcohol (PVA) solution (e.g., 1 wt% in DI water)

-

Spinner coater

-

Hot plate

-

Velvet cloth on a rubbing machine or a flat surface

-

UV-curable sealant containing spherical spacers (e.g., 5 μm diameter)

-

UV light source

-

Liquid crystal mixture

-

Vacuum chamber

-

Polarizing filters

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

-

Alignment Layer Deposition: Deposit a thin layer of PVA solution onto the conductive side of the ITO substrates using a spin coater. A typical spin speed is 3000 rpm for 30 seconds.

-

Baking: Bake the PVA-coated substrates on a hot plate at ~100°C for 10 minutes to evaporate the solvent.

-

Rubbing: Create a micro-grooved surface on the PVA layer by rubbing it unidirectionally with a velvet cloth. This process defines the alignment direction for the liquid crystal molecules.

-

Cell Assembly: Apply the UV-curable sealant containing spacers along the perimeter of one substrate. Place the second substrate on top, with the rubbing directions either parallel (for planar alignment) or anti-parallel.

-

Curing: Press the substrates together to ensure a uniform cell gap defined by the spacers and cure the sealant using a UV light source.

-

Filling: Place the empty cell and a drop of the liquid crystal mixture in a vacuum chamber. Evacuate the chamber and then allow air to return slowly. The pressure difference will drive the liquid crystal into the cell via capillary action.

-

Sealing: Once filled, seal the filling port with a small amount of sealant and cure it.

Protocol 2: Measurement of Dielectric Anisotropy (Δε)

Objective: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Materials and Equipment:

-

LCR meter or impedance analyzer

-

Temperature-controlled hot stage

-

Function generator and voltage amplifier

-

Two test cells: one with planar alignment (for ε⊥) and one with homeotropic alignment (for ε∥). Alternatively, a single planar cell can be used with a high-voltage source to align the molecules.

-

Oscilloscope

Procedure:

-

Setup: Place the test cell on the hot stage and connect it to the LCR meter.

-

Measure ε⊥: For a planar-aligned cell, apply a low-amplitude AC voltage (e.g., 0.1 Vrms at 1 kHz) across the cell. This voltage is below the switching threshold, so the molecules remain parallel to the substrates. Measure the capacitance (C⊥).

-

Measure ε∥: Use a homeotropic cell or apply a high AC voltage (e.g., 20 Vrms, well above the threshold) to the planar cell to orient the molecules perpendicular to the substrates. Measure the capacitance (C∥).

-

Calculation: Calculate the permittivities using the formula: ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

-

Dielectric Anisotropy: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Protocol 3: Measurement of Birefringence (Δn)

Objective: To determine the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Materials and Equipment:

-

Abbe refractometer with polarizing filters and a temperature-controlled stage

-

Monochromatic light source (e.g., Sodium D-line, 589 nm)

-

Planar-aligned liquid crystal cell

-

Spectrometer

Procedure (Refractometer Method):

-

Setup: Place a drop of the liquid crystal on the prism of the Abbe refractometer.

-

Measure nₒ: Orient the polarizer in the refractometer perpendicular to the rubbing direction of the liquid crystal alignment. Measure the ordinary refractive index, nₒ.

-

Measure nₑ: Rotate the polarizer by 90 degrees so it is parallel to the rubbing direction. Measure the extraordinary refractive index, nₑ.

-

Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Experimental Workflow Diagram

This diagram outlines the sequence of steps for the complete characterization of a novel liquid crystal mixture.

Caption: Workflow for liquid crystal material characterization.

References

Application Notes and Protocols: Formulation of Nematic Liquid Crystal Mixtures with 1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid crystal compound that serves as a key component in the formulation of nematic liquid crystal mixtures. Its molecular structure, featuring a difluorobenzene ring linked to a propylcyclohexyl group, imparts desirable physicochemical properties to the resulting mixtures. The presence of fluorine atoms is particularly influential, contributing to a significant modification of the dielectric anisotropy, which is a critical parameter for display applications and other electro-optical devices.

Laterally fluorinated compounds like this are highly suitable as polar components in liquid crystalline media. They offer advantageous values of optical and dielectric anisotropy and are not strongly smectogenic[1]. The incorporation of such compounds can lead to stable liquid crystal phases with a broad nematic mesophase range, good deep-temperature behavior, low dependence of the threshold voltage on temperature, high resistivity, and comparatively low viscosity[1]. These properties make them valuable for developing advanced liquid crystal displays (LCDs), spatial light modulators, and other photonic devices.

This document provides detailed application notes and experimental protocols for the formulation and characterization of nematic liquid crystal mixtures containing this compound and its analogs.

Key Physicochemical Properties and Formulation Guidelines

The addition of this compound or similar difluorobenzene derivatives to a nematic host mixture can significantly alter its physical properties. The primary effects are observed in the dielectric anisotropy (Δε), birefringence (Δn), viscosity (η), and clearing point (T_NI).

Table 1: Representative Electro-Optical Properties of Nematic Liquid Crystal Mixtures Containing Difluorobenzene Derivatives.

| Mixture Composition (Conceptual) | Dielectric Anisotropy (Δε) at 25°C, 1 kHz | Birefringence (Δn) at 589 nm, 25°C | Rotational Viscosity (γ₁) at 25°C (mPa·s) | Clearing Point (T_NI) (°C) |

| Nematic Host A | +3.0 | 0.10 | 100 | 80 |

| Host A + 15% Difluorophenyl Cyclohexane Analog | +5.5 | 0.11 | 110 | 75 |

| Nematic Host B | +8.0 | 0.15 | 150 | 95 |